molecular formula C15H14Cl2N2O2S B14662974 1,3-Bis(3-chloro-4-methoxyphenyl)thiourea CAS No. 39861-74-0

1,3-Bis(3-chloro-4-methoxyphenyl)thiourea

Cat. No.: B14662974
CAS No.: 39861-74-0
M. Wt: 357.3 g/mol
InChI Key: XEEJMQYIPPBMBJ-UHFFFAOYSA-N
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Description

1,3-Bis(3-chloro-4-methoxyphenyl)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3-chloro-4-methoxyphenyl)thiourea typically involves the reaction of 3-chloro-4-methoxyaniline with thiophosgene or an isothiocyanate derivative. The reaction is usually carried out in a dry solvent such as dichloromethane or chloroform at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for thiourea derivatives often involve the use of acyl isothiocyanates and amines in a one-pot synthesis procedure. This method is advantageous due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-chloro-4-methoxyphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Scientific Research Applications

1,3-Bis(3-chloro-4-methoxyphenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(3-chloro-4-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(3-chloro-4-methoxyphenyl)urea
  • 1,3-Bis(3-chloro-4-methoxyphenyl)guanidine
  • 1,3-Bis(3-chloro-4-methoxyphenyl)thiourea derivatives

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chloro and methoxy groupsCompared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial purposes .

Properties

CAS No.

39861-74-0

Molecular Formula

C15H14Cl2N2O2S

Molecular Weight

357.3 g/mol

IUPAC Name

1,3-bis(3-chloro-4-methoxyphenyl)thiourea

InChI

InChI=1S/C15H14Cl2N2O2S/c1-20-13-5-3-9(7-11(13)16)18-15(22)19-10-4-6-14(21-2)12(17)8-10/h3-8H,1-2H3,(H2,18,19,22)

InChI Key

XEEJMQYIPPBMBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC2=CC(=C(C=C2)OC)Cl)Cl

Origin of Product

United States

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